3-(Aminomethyl)benzofuran
Overview
Description
3-(Aminomethyl)benzofuran is a useful research chemical . It is a class of benzofuran compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized using novel methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular weight of this compound is 147.17 g/mol . Its molecular formula is C9H9NO . The InChI code is InChI=1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 .Chemical Reactions Analysis
Electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its LogP value is 2.59180 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Chemical Properties
Research has developed methods for synthesizing substituted 3-R-aminomethylenebenzofuranones, showing promise in the search for biologically active substances. These compounds offer a foundation for further exploration in pharmaceutical and chemical studies due to their structural diversity and potential reactivity (Panisheva et al., 2007).
Biological Activities
Antimicrobial Properties
Benzofuran derivatives, including those related to 3-(Aminomethyl)benzofuran, have been identified as promising scaffolds for developing new antimicrobial agents. Their unique structural features and wide array of biological activities make them valuable in the search for efficient antimicrobial candidates. Some benzofuran derivatives have been utilized in treating skin diseases, indicating their therapeutic potential against microbial diseases (Hiremathad et al., 2015).
Anticholinesterase Activity
Benzylidene-benzofuran-3-ones have shown significant anticholinesterase activity, indicating potential for development as drugs targeting neurological disorders. The activity of these compounds suggests their utility in further drug discovery developments, highlighting the versatility of benzofuran derivatives in pharmaceutical research (Mehrabi et al., 2017).
Pharmacological Applications
Benzofuran compounds have broad biological activity, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their presence in bioactive natural and synthetic compounds underscores their importance in pharmaceuticals, agriculture, and polymers. This versatility and potential for inhibitory activities against various diseases and pathogens underscore the significance of benzofuran derivatives in medical research (Dawood, 2019).
Mechanism of Action
Target of Action
3-(Aminomethyl)benzofuran, a derivative of benzofuran, is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . .
Mode of Action
Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis . These compounds have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological and pharmacological applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad application of benzofuran compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)benzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Properties
IUPAC Name |
1-benzofuran-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATHOKUVGYAFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634574 | |
Record name | 1-(1-Benzofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-63-7 | |
Record name | 3-Benzofuranmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165735-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzofuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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